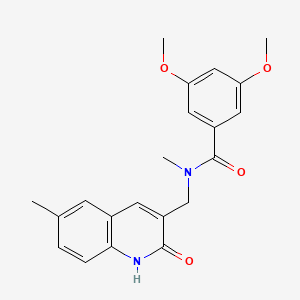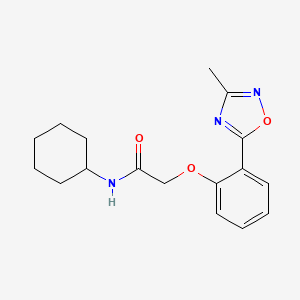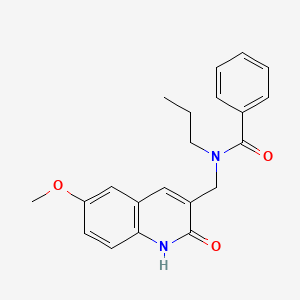
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPOP and is synthesized through a series of chemical reactions.
Wirkmechanismus
FPOP's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of the proteasome, which is responsible for the degradation of proteins. This leads to an accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. FPOP has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the inflammatory response.
Biochemical and Physiological Effects:
FPOP has been shown to have a number of biochemical and physiological effects. Studies have shown that FPOP can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of arthritis. FPOP has also been shown to inhibit the activity of the proteasome and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FPOP in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. FPOP has been shown to be effective in inducing apoptosis in cancer cells and reducing inflammation in animal models of arthritis. Another advantage is that FPOP is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using FPOP in lab experiments is its potential toxicity. Studies have shown that FPOP can induce cytotoxicity in normal cells, which may limit its therapeutic potential. Another limitation is that FPOP's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on FPOP. One area of research is to optimize its therapeutic potential for cancer and inflammatory diseases. This may involve identifying the optimal dosage and administration route, as well as developing more selective inhibitors of the proteasome.
Another area of research is to investigate FPOP's potential as a neuroprotective agent. Studies have shown that FPOP can protect neurons from oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Finally, research on FPOP's potential as an agricultural pesticide is another area of future research. Studies have shown that FPOP can inhibit the growth of plant pathogens, which may have implications for the development of new pesticides.
Synthesemethoden
FPOP is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-chloro-2-furoic acid. This is followed by a reaction with hydrazine hydrate to form 2-hydrazinyl-2-furoic acid. The next step involves the reaction of 2-hydrazinyl-2-furoic acid with ethyl acetoacetate to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furoic acid ethyl ester. The final step involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furoic acid ethyl ester with 4-methoxyphenylhydrazine to form FPOP.
Wissenschaftliche Forschungsanwendungen
FPOP has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anticancer properties. Studies have shown that FPOP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. FPOP has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is FPOP's potential as an anti-inflammatory agent. Studies have shown that FPOP can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FPOP has also been shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-21-12-6-4-11(5-7-12)17-14(20)8-9-15-18-16(19-23-15)13-3-2-10-22-13/h2-7,10H,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJQALJUYLGGHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)